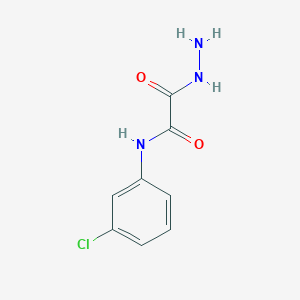

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

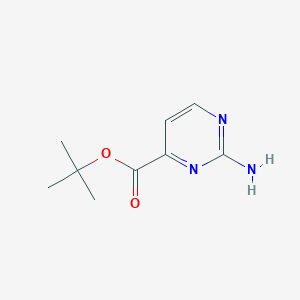

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has been the subject of various synthetic and structural studies. The compound is characterized by the presence of a 3-chlorophenyl group attached to a hydrazinecarbothioamide moiety. This structure is of interest due to its potential applications in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N-(3-chlorophenyl)hydrazinecarbothioamide, involves the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This reaction yields a compound that exhibits a Zwitter ionic betain form as indicated by its 1H-NMR spectrum . Further condensation with aromatic aldehydes in the presence of glacial acetic acid leads to the formation of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides . These compounds can then undergo additional reactions to form various heterocyclic structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide has been studied using spectroscopic methods and crystallography. For instance, the crystal structures of C,N-disubstituted acetamides have been determined, revealing the presence of intermolecular hydrogen bonds and halogen-π interactions that contribute to the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives can be inferred from related studies. The synthesized compounds can participate in various chemical reactions, including the formation of thiazolines when reacted with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate . The reactivity is influenced by the presence of the hydrazinecarbothioamide group, which can act as a nucleophile in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can be deduced from the properties of structurally related compounds. For example, the dihedral angles between aromatic rings and the acetamide group in similar molecules have been measured, providing insight into the molecular conformation . Hydrogen bonding and weak interactions such as C-H⋯O and C-H⋯F play a role in the solid-state packing of these molecules, which may affect their solubility, melting point, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives have shown significant promise in antimicrobial and antifungal applications. Studies have highlighted the synthesis of various derivatives with substantial antimicrobial and antifungal activities. For instance, Kumar and Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, demonstrating significant antimicrobial as well as antifungal activity (Kumar & Mishra, 2015). Similarly, Mogilaiah et al. (2009) reported the synthesis of acetophenone 3-(3-chlorophenyl)-1,8-naphthyridin-2-ylhydrazones, which exhibited notable antibacterial activity (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).

Potential Insecticidal Agents

The compound and its derivatives have also been investigated for their potential as insecticidal agents. Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, testing their efficacy against the cotton leafworm, Spodoptera littoralis. Some of these compounds exhibited excellent results, highlighting their potential in agricultural applications (Rashid et al., 2021).

Therapeutic Applications

In the realm of therapeutics, the compound's derivatives have been explored for treating various conditions. Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative of N-(2-chlorophenyl)-acetamide for its efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications (Ghosh et al., 2008).

Photovoltaic Efficiency Modeling

Research by Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs. These studies indicated the potential use of such compounds in dye-sensitized solar cells (DSSCs) due to their favorable light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Nonlinear Optical Properties

Castro et al. (2017) conducted theoretical investigations to determine the nonlinear optical properties of two organic crystal structures of related acetamide derivatives. Their findings suggest these crystals could be suitable for use in photonic devices, optical switches, and energy applications (Castro et al., 2017).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAMOGDZFFDBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)